Perimycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

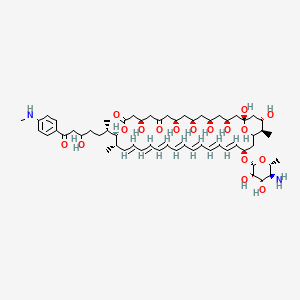

The compound Perimycin A is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple hydroxyl groups, amino groups, and a unique bicyclic structure, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:

Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

Functional group introduction: Hydroxyl, amino, and methyloxan groups are introduced through selective reactions such as hydroxylation, amination, and glycosylation.

Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

Scaling up reactions: Ensuring that reactions can be performed on a large scale without loss of efficiency.

Purification: Using techniques such as chromatography and crystallization to obtain the pure compound.

Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Análisis De Reacciones Químicas

Biosynthetic Pathway

The biosynthesis of Perimycin A involves several key enzymatic reactions, primarily focusing on the conversion of GDP-mannose to GDP-perosamine. The critical steps in this pathway include:

-

Conversion of GDP-mannose to GDP-4-keto-6-deoxymannose : This reaction is catalyzed by GDP-mannose dehydratase (PerDIII).

-

Transamination to form GDP-perosamine : This step is facilitated by the perosamine synthase (PerDII), which directly converts GDP-4-keto-6-deoxymannose into GDP-perosamine.

-

Glycosylation of the aglycone : The final step involves the transfer of perosamine to the aglycone structure of this compound, catalyzed by the perosaminyltransferase (PerDI) .

Reaction Conditions and Yields

The synthesis of this compound has been optimized to improve yields. Key parameters influencing the reaction include:

-

Temperature : Optimal temperatures for enzyme activity are crucial for maximizing yield.

-

pH Levels : Maintaining an appropriate pH can enhance enzyme stability and reaction efficiency.

-

Substrate Concentration : High concentrations of substrates can drive reactions forward but may also lead to inhibition or side reactions.

The optimized conditions have been reported to yield significant amounts of perosaminyl-amphoteronolide B, a derivative of this compound, with yields around 40 mg/L under specific conditions .

Structural Modifications

Chemical modifications of this compound can significantly alter its biological activity. Some notable reactions include:

-

Substitution Reactions : Minor modifications in the sugar moiety can be tolerated without loss of activity, allowing for the generation of various derivatives with enhanced properties.

-

Hybrid Glycosyltransferases : Engineering hybrid enzymes that combine domains from different glycosyltransferases has shown promise in increasing substrate specificity and improving yields of glycosylated products .

Analytical Techniques

To analyze the chemical reactions and modifications of this compound, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and confirmation of chemical modifications.

-

Mass Spectrometry (MS) : Essential for determining molecular weights and identifying reaction products.

-

High-Performance Liquid Chromatography (HPLC) : Utilized for purification and quantification of this compound and its derivatives.

Yield Optimization

Through genetic engineering and optimization of reaction conditions, significant improvements in yield have been achieved:

-

Typical yields for perosaminyl derivatives range from 10 mg/L to over 40 mg/L depending on the specific enzymatic pathway utilized.

Biological Activity Assessment

The biological activities of perosaminyl derivatives have been assessed through bioassays against various fungal strains, with results indicating comparable efficacy to traditional amphotericin B derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

Perimycin A is part of the aromatic heptaene subgroup and exhibits a complex structure that has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) studies. The stereostructure of this compound was revised to reflect the correct position of the keto group at C-5 instead of C-13, enhancing our understanding of its chemical behavior and interactions in biological systems .

Antifungal Activity

Mechanism of Action

this compound operates through a mechanism similar to other polyene antibiotics, such as amphotericin B. It binds to ergosterol in fungal cell membranes, leading to membrane disruption and cell death. This "sterol sponge" mechanism is crucial for its antifungal efficacy, making it a subject of interest in the development of new antifungal agents .

Research Findings

Studies have demonstrated that this compound exhibits significant antifungal activity against various fungal pathogens, including Candida species and Aspergillus species. Its effectiveness has been attributed to its ability to form complexes with ergosterol, which is essential for maintaining fungal cell membrane integrity .

Case Studies and Experimental Applications

-

In Vitro Studies

Research has shown that this compound effectively inhibits the growth of fungi in laboratory settings. For instance, it was tested against clinical isolates of Candida albicans, demonstrating a minimum inhibitory concentration (MIC) comparable to or lower than that of established antifungals . -

Genetic Engineering Applications

Genetic studies on the biosynthesis of this compound have provided insights into modifying its structure for enhanced activity or reduced toxicity. By manipulating genes involved in perosamine biosynthesis, researchers aim to create analogs with improved pharmacological properties . -

Therapeutic Potential

Although not widely used clinically due to toxicity concerns, this compound's potential as a lead compound for developing new antifungal therapies is being explored. Researchers are investigating ways to reduce systemic toxicity while retaining its antifungal properties through structural modifications and formulation strategies .

Comparative Analysis with Other Polyenes

A comparative analysis highlights the differences between this compound and other polyene antibiotics like amphotericin B and nystatin:

| Property | This compound | Amphotericin B | Nystatin |

|---|---|---|---|

| Source | Streptomyces coelicolor var. aminophilus | Streptomyces nodosus | Streptomyces noursei |

| Mechanism of Action | Ergosterol binding | Ergosterol binding | Ergosterol binding |

| Toxicity | High systemic toxicity | Moderate toxicity | Low systemic toxicity |

| Clinical Use | Limited due to toxicity | Widely used | Primarily topical |

| Solubility | Poor water solubility | Moderate solubility | Poor water solubility |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to its ability to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

This compound can be compared with other similar compounds, such as:

Perimycin A: This compound shares a similar core structure but differs in the functional groups attached.

This compound: This compound has a different stereochemistry at certain chiral centers, leading to different biological activities.

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Propiedades

Número CAS |

62327-61-1 |

|---|---|

Fórmula molecular |

C59H88N2O17 |

Peso molecular |

1097.3 g/mol |

Nombre IUPAC |

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione |

InChI |

InChI=1S/C59H88N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-49(76-58-56(73)55(72)54(60)39(4)75-58)33-52-38(3)51(70)35-59(74,78-52)34-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)32-53(71)77-57(36)37(2)20-25-42(62)31-50(69)40-21-23-41(61-5)24-22-40/h6-19,21-24,36-39,42-44,46-49,51-52,54-58,61-64,66-68,70,72-74H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36-,37-,38+,39+,42?,43+,44-,46-,47+,48-,49-,51-,52-,54+,55-,56-,57-,58-,59+/m0/s1 |

Clave InChI |

SIJFZOSSGXKJCI-FTNWOYNKSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |

SMILES isomérico |

C[C@H]1/C=C/C=C/C=C\C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)N)O)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C)OC4C(C(C(C(O4)C)N)O)O |

Sinónimos |

perimycin A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.